molecular formula C15H14N2O2S2 B5695167 N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea

N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea

Cat. No. B5695167
M. Wt: 318.4 g/mol
InChI Key: MYVQWCKPXKFQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea, also known as MDBU-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In antimicrobial activity, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been found to decrease cell viability and induce apoptosis, as well as inhibit cell migration and invasion. In neuroprotection, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. In antimicrobial activity, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been found to have potent activity against various bacteria and fungi, including multidrug-resistant strains.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potent activity against cancer cells, neurodegenerative diseases, and multidrug-resistant bacteria and fungi. However, there are also limitations to its use, including its potential toxicity and lack of in vivo studies.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea research, including further studies on its mechanism of action, optimization of its synthesis method, and in vivo studies to evaluate its efficacy and safety. Additionally, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea could be explored for its potential applications in other fields, such as antiviral activity and anti-inflammatory activity. Finally, the development of N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea derivatives could lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of 2-(methylthio)aniline with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of thiourea and a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been shown to have potent activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methylsulfanylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-21-14-5-3-2-4-11(14)17-15(20)16-10-6-7-12-13(8-10)19-9-18-12/h2-8H,9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVQWCKPXKFQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[2-(methylsulfanyl)phenyl]thiourea

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